ethyl N-(2,2-diethoxyethyl)oxamate
Description
Ethyl N-(2,2-diethoxyethyl)oxamate is an oxamate ester characterized by a central oxalyl group (-O-C(O)-C(O)-O-) substituted with an ethyl ester and a 2,2-diethoxyethylamine moiety. This compound is structurally significant due to its hybrid functionality: the oxamate group provides reactivity for coordination chemistry, while the diethoxyethyl chain enhances solubility in organic solvents.
Key structural features include:
- Oxamate backbone: Enables metal coordination and hydrogen bonding.
- Diethoxyethyl group: Improves solubility and stability via ether linkages.
- Ethyl ester: Facilitates esterification/transesterification reactions.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(2,2-diethoxyethylamino)-2-oxoacetate |
InChI |
InChI=1S/C10H19NO5/c1-4-14-8(15-5-2)7-11-9(12)10(13)16-6-3/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
VQUKPNIJPDQDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)C(=O)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related ethyl oxamate derivatives and their properties:
Physicochemical and Electronic Properties
- Solubility: The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol), whereas aromatic oxamates (e.g., naphthyl derivatives) exhibit lower solubility due to hydrophobic interactions .
- Ionization Behavior : Photoelectron spectroscopy reveals that substituents significantly influence ionization. For example, N,N-dimethyl ethyl oxamate exhibits two distinct ionization events, while ethyl oxamate shows three bands, suggesting varying electron-withdrawing effects .
Key Research Findings
- Substituent Effects : Aromatic groups (naphthyl, biphenylyl) enhance π-π stacking in coordination polymers, while aliphatic chains (diethoxyethyl) improve solubility and flexibility .
- Ionization Trends: Electron-donating groups (e.g., methoxy) reduce ionization potentials, whereas electron-withdrawing groups (e.g., nitro) increase them .
- Stability : Diethoxyethyl-containing compounds (e.g., carbodiimide in ) exhibit stability under low-temperature storage, suggesting similar advantages for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
